molecular formula C11H15N3O B11894849 1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)ethanone CAS No. 1447960-44-2

1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)ethanone

Cat. No.: B11894849
CAS No.: 1447960-44-2
M. Wt: 205.26 g/mol
InChI Key: SBVFNNONOQMPAP-UHFFFAOYSA-N
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Description

1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)ethanone ( 1447960-44-2) is a chemical building block belonging to the 5,6,7,8-tetrahydro-1,6-naphthyridine class . This compound features a molecular formula of C11H15N3O and a molecular weight of 205.26 g/mol . The 1,6-naphthyridine core is recognized as a privileged scaffold in medicinal chemistry, capable of providing ligands for various biological receptors and is a subject of significant interest in drug discovery research . Over 17,000 compounds based on the 1,6-naphthyridine structure have been reported, underscoring its importance as a versatile chemical template for the development of novel bioactive molecules . This specific derivative, with its amine and ketone functional groups, serves as a key intermediate for further chemical elaboration. It is part of a growing family of bicyclic heterocycles that are increasingly investigated for their potential biomedical applications . The compound is offered for research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring safe handling and compliance with all applicable regulatory guidelines.

Properties

CAS No.

1447960-44-2

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

1-(2-amino-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-3-yl)ethanone

InChI

InChI=1S/C11H15N3O/c1-7(15)9-5-8-6-14(2)4-3-10(8)13-11(9)12/h5H,3-4,6H2,1-2H3,(H2,12,13)

InChI Key

SBVFNNONOQMPAP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C2CCN(CC2=C1)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)ethanone typically involves multi-step organic reactions. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, starting with a naphthyridine derivative, the introduction of an amino group can be achieved through nucleophilic substitution reactions. The methyl group can be introduced via alkylation reactions, and the ketone functional group can be incorporated through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amino group (-NH₂) at C2 participates in nucleophilic substitution reactions. For example:

  • Reaction with alkyl halides : Forms N-alkylated derivatives under mild basic conditions (e.g., K₂CO₃/DMF at 85–100°C) .

  • Cyclocondensation with cyclic amines : Reacts with pyrrolidine or azepane to generate 1-amino-3-substituted derivatives (e.g., 2a , 2b ) .

Table 1: Substitution Reactions of the Amino Group

ReactantConditionsProductYieldSource
PyrrolidineReflux, EtOH, TEA1-Pyrrolidin-1-yl derivative68%
AzepaneReflux, EtOH, TEA1-Azepan-1-yl derivative72%

Acylation and Ketone-Directed Reactions

The ethanone group undergoes typical ketone reactions:

  • Schiff base formation : Reacts with amines (e.g., hydrazine) to form hydrazones, as seen in the synthesis of carbohydrazide derivatives .

  • Michael addition : The ketone’s α,β-unsaturated system facilitates nucleophilic attack by thiols (e.g., 2-mercaptoethanol) under basic conditions .

Table 2: Reactions Involving the Ethanone Group

Reaction TypeReagentConditionsProductYieldSource
Hydrazone formationHydrazine hydrateReflux, EtOHCarbohydrazide 6 69%
Thiol addition2-MercaptoethanolK₂CO₃, DMF, 85–100°CThioether derivatives 3a , 3b 85%

Smiles Rearrangement

The compound participates in Smiles rearrangements under alkaline conditions, forming fused heterocycles. For instance:

  • Formation of 1-amino-3-oxo derivatives : Treatment with NaOH/EtOH induces intramolecular cyclization to yield hexahydro-2,7-naphthyridines (4a , 4b ) with 80–85% efficiency .

Reductive Transformations

  • Catalytic hydrogenation : Reduces the tetrahydro-naphthyridine core to decahydro derivatives under H₂/Pd-C .

  • Transfer hydrogenation : Ruthenium-catalyzed asymmetric hydrogenation achieves enantioselective synthesis of chiral intermediates (e.g., 16 ) .

Equation 1: Asymmetric Hydrogenation

3-Keto derivativeRu-catalyst, HCOONa(R)-5-Carboxamide(89% yield, 99% ee)\cite8\text{3-Keto derivative} \xrightarrow{\text{Ru-catalyst, HCOONa}} (R)\text{-5-Carboxamide} \quad (\text{89\% yield, 99\% ee}) \cite{8}

Cycloaddition and Annulation

  • Diels-Alder reactivity : The conjugated enone system engages in [4+2] cycloadditions with dienes, forming polycyclic frameworks .

  • Hoffmann elimination : In reactions with activated alkynes (e.g., phenylacetylene), Stevens rearrangements yield vinylated products (e.g., 4c ) .

Acid-Catalyzed Rearrangements

Under acidic conditions (e.g., HCl or acetic acid), the compound undergoes:

  • Aza-Michael additions : Ammonia or amines add to the α,β-unsaturated ketone, forming bicyclic amines .

  • Lactamization : Forms fused lactams via intramolecular cyclization .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that derivatives of naphthyridine compounds exhibit significant anticancer properties. For instance, studies have shown that 1,5-naphthyridine derivatives can act as antiproliferative agents against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation .

Antimicrobial Activity
The compound has demonstrated antimicrobial activity against a range of pathogens. Naphthyridine derivatives exhibit antibacterial and antifungal properties, making them potential candidates for developing new antibiotics. A study highlighted the effectiveness of certain naphthyridine derivatives against resistant strains of bacteria, suggesting their utility in treating infections that are difficult to manage with existing antibiotics .

Neuroprotective Effects
Research has also pointed to the neuroprotective effects of naphthyridine compounds. They are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to modulate neurotransmitter levels and reduce oxidative stress may contribute to their protective effects on neuronal cells .

Biological Research

Enzyme Inhibition Studies
1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)ethanone has been studied for its role as an enzyme inhibitor. Its structural characteristics allow it to interact with various enzymes involved in metabolic pathways. This property is particularly valuable in drug design where enzyme inhibition can lead to therapeutic benefits .

Drug Development
The compound serves as a scaffold for synthesizing new drugs. Its ability to form interactions with biological targets makes it a suitable candidate for developing novel pharmaceuticals. Researchers are exploring modifications to its structure to enhance efficacy and reduce toxicity .

Material Science

Organic Light Emitting Diodes (OLEDs)
In material science, naphthyridine derivatives are being explored for applications in OLED technology. Their electronic properties make them suitable for use as light-emitting materials in displays and lighting applications. The optimization of these compounds for improved efficiency and stability is an ongoing area of research .

Sensors and Semiconductors
The compound's unique electronic properties also lend themselves to applications in sensors and semiconductor devices. Research is focused on developing sensors that utilize naphthyridine derivatives for detecting environmental pollutants or biological markers due to their sensitivity and specificity .

Case Studies

Study Application Findings
Anticancer ActivityShowed significant inhibition of cancer cell proliferation in vitro.
Antimicrobial EfficacyEffective against antibiotic-resistant bacterial strains.
Neuroprotective EffectsReduced oxidative stress in neuronal cultures; potential treatment for neurodegenerative diseases.
OLED DevelopmentDemonstrated promising light-emitting properties suitable for display technologies.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its amino group can form hydrogen bonds with biological molecules, influencing their function. The ketone group can participate in redox reactions, affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in the 1,6-Naphthyridine Family

The following compounds share the 1,6-naphthyridine scaffold but differ in substituents and saturation:

Compound Name Substituents (Positions) Key Differences CAS Number Similarity Score
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine Benzyl (6), NH₂ (3) Bulky benzyl group vs. methyl 214699-26-0 0.75
3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine Methyl (6), NH₂ (3) Lacks ethanone group 216966-37-9 0.75
5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride Unsubstituted core No amino or ethanone groups 348623-30-3 0.81

Key Observations :

  • The benzyl substituent in 214699-26-0 increases lipophilicity (logP ~2.5 estimated) compared to the methyl group in the target compound (logP ~1.8), impacting membrane permeability .

Ethanone-Containing Heterocycles

Ethanone derivatives of related scaffolds exhibit distinct physicochemical and biological properties:

Compound Name Core Structure Key Features CAS Number Reference
1-(8,9-Dihydropyrido[2,3-b][1,6]naphthyridin-7-yl)ethanone Pyrido[2,3-b][1,6]naphthyridine Fused tricyclic system 389117-38-8 0.81
1-(5,6-Dichloropyridin-3-yl)ethanone Pyridine Electron-withdrawing Cl substituents 120800-05-7 N/A
1-(1,4,5,6-Tetrahydro-3-pyridinyl)ethanone Tetrahydropyridine Simplified monocyclic structure 7032-12-4 N/A

Key Observations :

  • Chlorine substituents in 120800-05-7 increase molecular weight (MW = 204.02 vs. 205.25 for the target) and may introduce toxicity risks .

Research Findings and Data Tables

Table 1: Physicochemical Properties

Property Target Compound 6-Benzyl Analog 3-Amino-6-methyl Analog
Molecular Weight 205.25 255.34 179.24
Hydrogen Bond Donors 1 (NH₂) 1 (NH₂) 1 (NH₂)
Hydrogen Bond Acceptors 3 (N, O) 2 (N) 2 (N)
LogP (Estimated) 1.8 2.5 1.2

Biological Activity

1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)ethanone, a derivative of naphthyridine, has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of nitrogen-containing heterocycles known for various therapeutic properties.

Chemical Structure and Properties

The molecular formula for 1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)ethanone is C10H12N2C_{10}H_{12}N_2 with a molecular weight of approximately 160.22 g/mol. The compound features a bicyclic structure that includes a naphthyridine core with an amino group and an ethanone moiety.

Biological Activities

Research indicates that naphthyridine derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to 1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)ethanone have shown effectiveness against various bacterial and fungal strains. For instance, studies have highlighted the antibacterial properties against Gram-positive and Gram-negative bacteria .
  • Antitumor Properties : Naphthyridine derivatives are known to inhibit cancer cell proliferation. For example, certain compounds have been reported to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, particularly targeting kinases involved in cellular signaling. This inhibition can lead to reduced tumor growth and metastasis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
AntitumorInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits kinases involved in cancer progression

While detailed mechanisms specific to 1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)ethanone remain under investigation, it is hypothesized that its biological activities may be attributed to its ability to interact with various biological targets such as enzymes and receptors. The structural features allow for effective binding and modulation of these targets.

Case Studies

Several studies have explored the pharmacological potential of naphthyridine derivatives:

  • Antibacterial Efficacy : A study demonstrated that derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be within the range of 10–50 µg/mL .
  • Cancer Cell Studies : Research involving human breast cancer cell lines revealed that treatment with naphthyridine derivatives led to a decrease in cell viability by over 70% at concentrations of 50 µM after 48 hours .
  • Enzyme Interaction : A recent investigation into the enzyme inhibition profile indicated that certain naphthyridine compounds could effectively inhibit the activity of protein kinases involved in tumor growth pathways .

Q & A

Q. Critical factors affecting efficiency :

  • Solvent polarity : Xylene promotes dehydration in reflux conditions, while THF enhances nucleophilic substitution.
  • Catalyst selection : BF3·Et2O improves cyclization but may increase side products.
  • Temperature control : Higher temperatures (>120°C) risk decomposition but accelerate ring closure.

Basic: What spectroscopic techniques confirm the structural integrity and purity of this compound?

Answer:

  • NMR spectroscopy : 1H NMR confirms methyl group integration (δ ~2.3 ppm) and aromatic proton environments (δ 6.5–7.5 ppm). 13C NMR identifies the ketone carbonyl (δ ~200 ppm) and sp³ carbons in the tetrahydro ring .
  • Mass spectrometry : HRMS provides exact mass verification (e.g., calculated [M+H]+ = 235.1422) .
  • IR spectroscopy : Key stretches include C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹) .
  • HPLC-UV : Purity >95% is achievable using a C18 column with acetonitrile/water gradients (λmax = 254 nm) .

Advanced: How can regioselective methylation at the 6-position be optimized?

Answer:
Regioselectivity is controlled by:

  • Steric hindrance : Use of bulky bases (e.g., LiNPr2i) directs methylation to the less hindered 6-position over the 2-amino group .
  • Pre-coordination : Lewis acids (e.g., BF3) pre-coordinate with the naphthyridine nitrogen, activating specific sites for alkylation.
  • Kinetic control : Slow addition of MeI at 55°C minimizes over-alkylation. Computational modeling (DFT) of transition states can predict regiochemical outcomes.

Q. Example protocol :

Dissolve 5-benzyl intermediate in THF.

Add LiNPr2i at 70°C under N3.

Introduce MeI dropwise; monitor via TLC.

Quench with NH4Cl and purify via column chromatography (SiO2, hexane/EtOAc).

Advanced: How should researchers resolve contradictory literature data on synthetic yields?

Answer:
Discrepancies often arise from:

  • Scale effects : Milligram-scale reactions may overreport yields due to incomplete purification.
  • Moisture sensitivity : Hydrolysis of intermediates in non-anhydrous conditions reduces efficiency.

Q. Methodological resolution :

Reproduce reactions under inert atmosphere (glovebox).

Use in situ monitoring (e.g., ReactIR to track intermediate formation).

Compare purification methods: Recrystallization (EtOH/H2O) vs. flash chromatography.

Validate yields via quantitative NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) .

Advanced: What computational approaches predict the compound’s solubility and reactivity?

Answer:

  • Solubility prediction : Calculate partition coefficients (LogP) using software like MarvinSuite. Experimental LogP ≈ 1.1 aligns with moderate aqueous solubility .
  • Reactivity modeling : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) identify nucleophilic sites. The 2-amino group shows higher Fukui indices, explaining its susceptibility to acylation .
  • Degradation pathways : Molecular dynamics (MD) simulations in explicit solvent models predict hydrolysis of the ketone under acidic conditions (pH < 3) .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C. Store at -20°C under argon.
  • Photostability : UV-vis exposure (320–400 nm) for 48 hours reveals <5% degradation when protected by amber glass .
  • Hygroscopicity : Dynamic vapor sorption (DVS) indicates 2% water uptake at 60% RH; use desiccants (silica gel) for long-term storage .

Advanced: What strategies enable selective functionalization of the 2-amino group?

Answer:

  • Protection-deprotection : Boc-anhydride protects the amine (CH2Cl2, Et3N, 0°C), enabling subsequent ketone modifications. Deprotect with TFA/DCM (1:1) .
  • Coupling reactions : Suzuki-Miyaura cross-coupling at the 3-position (using boronate esters) retains amine reactivity for later derivatization .
  • Enzymatic catalysis : Lipases (e.g., CAL-B) selectively acylate the amine in biphasic systems (toluene/H2O) .

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